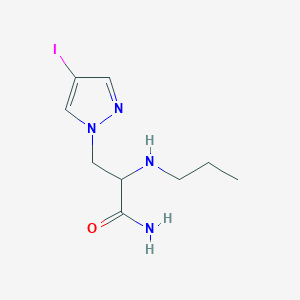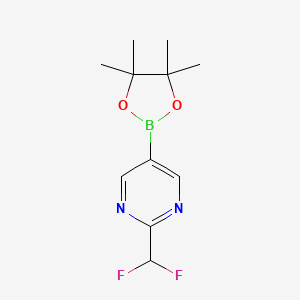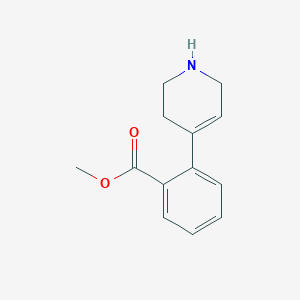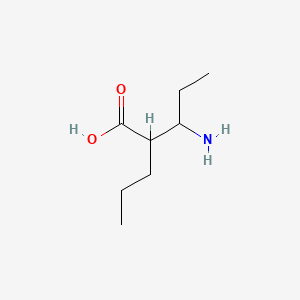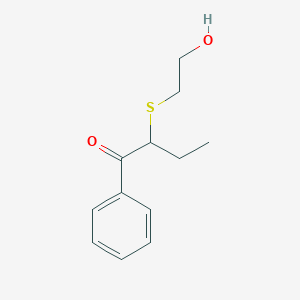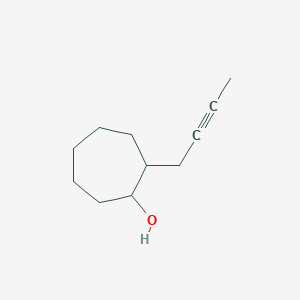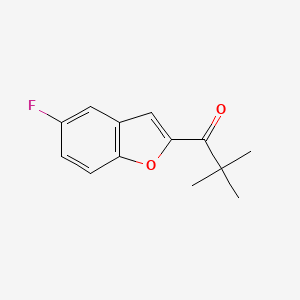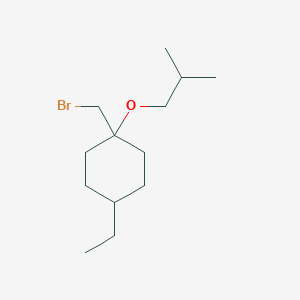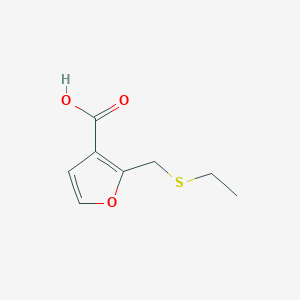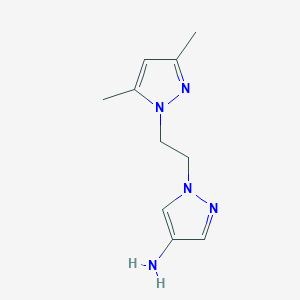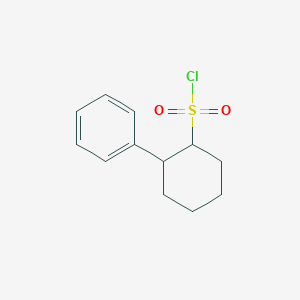
2-Phenylcyclohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclohexane ring, which is further bonded to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-phenylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5C6H10OH+SOCl2→C6H5C6H10SO2Cl+HCl+SO2
This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to improve safety by minimizing the risk of thermal runaway. These methods often use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of disulfides and thiols .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, phenols, amines, and hydrazine to form sulfonic acids, sulfonates, sulfonamides, and sulfonyl hydrazides.
Electrophilic Aromatic Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.
Nucleophiles: Such as water, alcohols, and amines, for substitution reactions.
Electrophiles: Such as nitric acid (HNO3) and sulfuric acid (H2SO4) for electrophilic aromatic substitution.
Major Products Formed
Sulfonic Acids: Formed by hydrolysis.
Sulfonates: Formed by reaction with alcohols.
Sulfonamides: Formed by reaction with amines.
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Wirkmechanismus
The mechanism of action of 2-Phenylcyclohexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the cyclohexane ring.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a phenyl group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane backbone.
Uniqueness
2-Phenylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature allows for a broader range of applications compared to simpler sulfonyl chlorides .
Eigenschaften
Molekularformel |
C12H15ClO2S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
2-phenylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI-Schlüssel |
RJCAPJKKRJGVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


